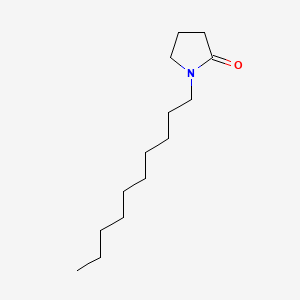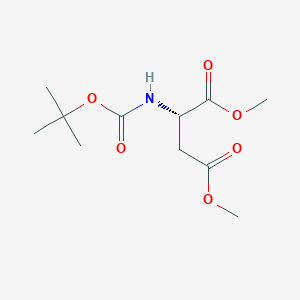
Boc-Asp(Ome)-Ome
Overview
Description
Boc-Asp(Ome)-Ome is a derivative of aspartic acid, a common amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The “Boc” group refers to tert-butyloxycarbonyl, a protective group for the amino function, while “Ome” stands for the methyl ester, which protects the carboxyl group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as (2s)-8-[(tert-butoxycarbonyl)amino]-2-(1h-indol-3-yl)octanoic acid, have been found to target the s-phase kinase-associated protein 1 . This protein plays a crucial role in cell cycle progression .
Mode of Action
The compound (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate contains a tert-butoxycarbonyl (Boc) group, which is commonly used as an N α-amino protecting group in peptide synthesis . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection allows the compound to interact with its targets .
Biochemical Pathways
The removal of the boc group is a common step in peptide synthesis, suggesting that this compound may be involved in the synthesis or modification of peptides .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and resistance to enzymatic degradation .
Result of Action
The result of the action of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is likely related to its role in peptide synthesis. By protecting the amino group during synthesis, the compound can help ensure the correct structure and function of the resulting peptide .
Action Environment
The action of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate can be influenced by various environmental factors. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(Ome)-Ome typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is then esterified using methanol and an acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group attachment.
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(Ome)-Ome undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid.
Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using bases like sodium hydroxide.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for Boc group removal.
Sodium Hydroxide: Used for ester hydrolysis.
Dicyclohexylcarbodiimide: Used for peptide coupling.
Major Products Formed
Aspartic Acid Derivatives: Formed after deprotection and hydrolysis.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Boc-Asp(Ome)-Ome is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-Ome: A similar compound with alanine instead of aspartic acid.
Boc-Glu(Ome)-Ome: A similar compound with glutamic acid.
Uniqueness
Boc-Asp(Ome)-Ome is unique due to the presence of both the Boc and methyl ester protective groups, which provide stability and ease of handling during peptide synthesis. Its specific structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUYFITVOWQNH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451393 | |
| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-84-7 | |
| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Benzyl(dimethyl)silyl]methyl carbamate](/img/structure/B3053658.png)
![4H-Furo[3,2-b]indole](/img/structure/B3053659.png)
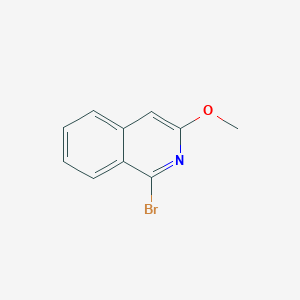

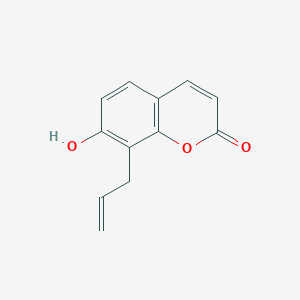

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-](/img/structure/B3053670.png)
![N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B3053671.png)
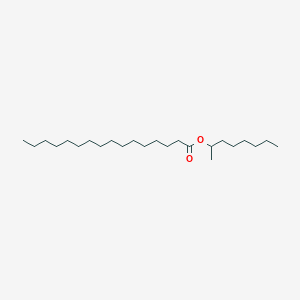
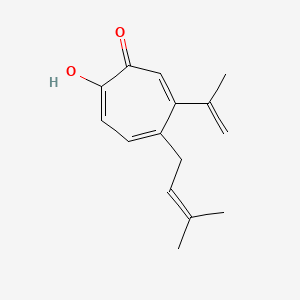
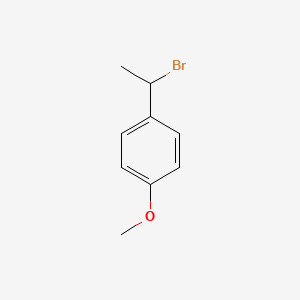
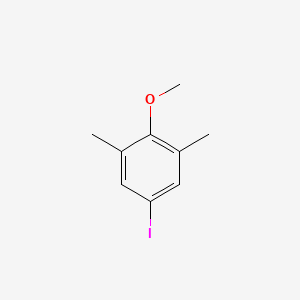
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/new.no-structure.jpg)
